2-Undecyl-1H-imidazole
Overview
Description
2-Undecyl-1H-imidazole is an organic compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring. The undecyl group attached to the imidazole ring makes this compound particularly interesting due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
Scientific Research Applications
2-Undecyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits antimicrobial properties, making it useful in developing antibacterial and antifungal agents.
Medicine: Its derivatives are explored for potential anticancer and antiviral activities.
Industry: It is used in the formulation of surfactants and corrosion inhibitors
Safety and Hazards
2-Undecyl-1H-imidazole causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Future Directions
Imidazoles are being deployed in a wide range of applications, from traditional uses in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells, functional materials, and catalysis . Therefore, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles, including 2-Undecyl-1H-imidazole, is of strategic importance .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Undecyl-1H-imidazole typically involves the cyclization of amido-nitriles or the reaction of imidazole with long-chain alkyl halides. One common method is the reaction of imidazole with 1-bromoundecane under basic conditions, such as using potassium carbonate in dimethylformamide. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. Microwave-assisted synthesis has also been explored, providing a rapid and efficient method for producing this compound .
Chemical Reactions Analysis
Types of Reactions: 2-Undecyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into imidazoline derivatives.
Substitution: The imidazole ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nitration can be carried out using nitric acid, while halogenation can be achieved with halogens like chlorine or bromine.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Imidazoline derivatives.
Substitution: Nitroimidazoles and halogenated imidazoles.
Mechanism of Action
The mechanism of action of 2-Undecyl-1H-imidazole involves its interaction with biological membranes due to its amphiphilic nature. It can disrupt microbial cell membranes, leading to cell lysis and death. In medicinal applications, it may inhibit specific enzymes or interfere with cellular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
- 2-Decyl-1H-imidazole
- 2-Dodecyl-1H-imidazole
- 2-Tetradecyl-1H-imidazole
Comparison: 2-Undecyl-1H-imidazole is unique due to its specific chain length, which balances hydrophilic and hydrophobic interactions. This balance enhances its solubility and effectiveness in various applications compared to shorter or longer alkyl chain imidazoles .
Properties
IUPAC Name |
2-undecyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2/c1-2-3-4-5-6-7-8-9-10-11-14-15-12-13-16-14/h12-13H,2-11H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLEASVZEQBICSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5066114 | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16731-68-3 | |
Record name | 2-Undecylimidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16731-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016731683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1H-Imidazole, 2-undecyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5066114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-undecyl-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.073 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2-Undecyl-1H-imidazole contribute to the curing process of epoxy resins?
A1: While the exact mechanism of action isn't detailed in the provided research [], this compound likely functions as a catalytic curing agent for epoxy resins. Imidazole derivatives are known to initiate the ring-opening polymerization of epoxy groups, leading to crosslinking and hardening of the resin. As a "late curing agent," it's plausible that this compound exhibits delayed reactivity, potentially offering benefits like extended pot life and controlled curing profiles.
Q2: Are there any studies comparing the performance of epoxy resin systems cured with this compound to those cured with other common curing agents?
A2: The provided research [] focuses on evaluating L-Tryptophan as a novel green curing agent and doesn't offer a direct performance comparison with other established curing agents like this compound. Further research is needed to assess the relative performance characteristics (e.g., curing kinetics, mechanical properties, thermal stability) of epoxy systems cured with different agents.
Q3: What are the potential environmental advantages and disadvantages of using this compound in epoxy resin formulations?
A3: The research [] emphasizes the need for environmentally friendly epoxy systems. While this compound is a widely used curing agent, its environmental impact (e.g., biodegradability, toxicity) isn't specifically addressed in this study. Further research is needed to evaluate its environmental profile and compare it to alternative, potentially greener curing agents like the L-Tryptophan system investigated in the paper.
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